molecular formula C17H17F2NO3S B2540475 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide CAS No. 2034450-59-2

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2540475
CAS No.: 2034450-59-2
M. Wt: 353.38
InChI Key: ZUZGDAOWMARKJX-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is a complex organic compound that features a benzofuran moiety, a difluorobenzenesulfonamide group, and a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: This step often involves alkylation reactions where the benzofuran intermediate is reacted with propan-2-yl halides in the presence of a base.

    Attachment of the Difluorobenzenesulfonamide Group: The final step involves the sulfonylation of the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide can undergo various types of chemical reactions:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuranones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzofuranones

    Reduction: Amines

    Substitution: Substituted benzofuran derivatives

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for antimicrobial and anticancer agents.

    Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The difluorobenzene ring enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide
  • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopropanecarboxamide

Uniqueness

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide is unique due to the presence of the difluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced binding affinity and stability are required.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)20-24(21,22)17-14(18)3-2-4-15(17)19/h2-6,10-11,20H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGDAOWMARKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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